molecular formula C12H13NO3 B3033642 1-Benzyl-2-oxopyrrolidine-3-carboxylic acid CAS No. 109859-99-6

1-Benzyl-2-oxopyrrolidine-3-carboxylic acid

Cat. No. B3033642
Key on ui cas rn: 109859-99-6
M. Wt: 219.24 g/mol
InChI Key: XRKSEEMBEXHDLZ-UHFFFAOYSA-N
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Patent
US09434722B2

Procedure details

A mixture of benzylamine (0.962 mL; 8.82 mmol) and 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (0.5 g; 2.94 mmol) in ethanol (3 mL) was irradiated in a microwave oven for 3 minutes at 100° C. and concentrated under reduced pressure. The crude material was purified by flash chromatography on silica gel (eluent 30 to 100% ethyl acetate in heptane with 5% acetic acid) to afford 0.512 g (79%) of 1-benzyl-2-oxopyrrolidine-3-carboxylic acid.
Quantity
0.962 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC1(C)[O:17][C:16](=O)[C:13]2([CH2:15][CH2:14]2)[C:12](=[O:19])[O:11]1>C(O)C>[CH2:1]([N:8]1[CH2:15][CH2:14][CH:13]([C:12]([OH:19])=[O:11])[C:16]1=[O:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.962 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1(OC(C2(CC2)C(O1)=O)=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was irradiated in a microwave oven for 3 minutes at 100° C.
Duration
3 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica gel (eluent 30 to 100% ethyl acetate in heptane with 5% acetic acid)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C(CC1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.512 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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